

Disperse Yellow 163 as a reference standard in analytical chemistry

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Compound of Interest

Compound Name: Disperse Yellow 163

Cat. No.: B3429058

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Application Note: Disperse Yellow 163 as a Reference Standard Introduction

Disperse Yellow 163 is a monoazo dye known for its application in dyeing polyester and blended fabrics, imparting a red-light yellow hue.[1][2][3] In the field of analytical chemistry, particularly in quality control and research and development within the textile and dye manufacturing industries, the use of well-characterized reference standards is crucial for accurate quantification and identification of analytes. This document provides a detailed protocol for the use of Disperse Yellow 163 as a reference standard for analytical purposes, including its physicochemical properties, and protocols for its use in High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and application in analytical methodologies.



Property	Value	Reference
Chemical Name	3,3'-[[4-[(2,6-dichloro-4- nitrophenyl)azo]phenyl]imino]bi s-propanenitrile	[2]
C.I. Name	Disperse Yellow 163	[1]
CAS Number	67923-43-7	[2][4]
Molecular Formula	C18H14Cl2N6O2	[1][2]
Molecular Weight	417.25 g/mol	[1][2]
Appearance	Yellow powder/grain	[1][4]
Purity (by HPLC)	>98.5%	[5]

Applications

As a reference standard, **Disperse Yellow 163** can be utilized in the following applications:

- Purity Assessment: Determination of the purity of bulk batches of Disperse Yellow 163.
- Quantitative Analysis: To quantify the concentration of Disperse Yellow 163 in various matrices, such as textile extracts or wastewater samples.
- Method Validation: As a standard for the validation of new analytical methods for the detection and quantification of disperse dyes.
- Identification: As a reference material for the identification of Disperse Yellow 163 in unknown samples by comparing retention times and spectral data.

Experimental Protocols

Protocol for Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the quantification of **Disperse Yellow 163** using reverse-phase HPLC with a UV detector.



4.1.1. Materials and Reagents

- Disperse Yellow 163 Reference Standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (optional, for mobile phase modification)
- Volumetric flasks (Class A)
- Pipettes (Class A)
- Syringe filters (0.45 μm)

4.1.2. Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
- A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size) is commonly used for the separation of disperse dyes.[6]
- Analytical balance

4.1.3. Preparation of Standard Solutions

- Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of
 Disperse Yellow 163 reference standard and transfer it to a 10 mL volumetric flask. Dissolve
 and dilute to the mark with a suitable solvent like methanol or acetonitrile. Sonicate if
 necessary to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).



4.1.4. Chromatographic Conditions

The following are typical starting conditions and may require optimization:

Parameter	Condition
Column	C18 reversed-phase, 4.6 mm x 250 mm, 5 μm
Mobile Phase	Isocratic or gradient elution. A common starting point is a mixture of Acetonitrile and Water (e.g., 70:30 v/v). The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30 °C
Detection Wavelength	Maximum absorbance wavelength (λmax) of Disperse Yellow 163. This should be determined by running a UV-Vis spectrum of a standard solution.

4.1.5. Analysis Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure no carryover.
- Inject the prepared standard solutions in increasing order of concentration.
- Inject the sample solutions (prepared by extracting the analyte from the matrix and diluting it into the mobile phase).
- Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.



 Determine the concentration of Disperse Yellow 163 in the sample solutions from the calibration curve.

4.1.6. Data Presentation

Standard Concentration (µg/mL)	Peak Area (arbitrary units)
1	
5	
10	
25	
50	_

Note: The peak area values are to be filled in with experimental data.

Protocol for Quantification by UV-Vis Spectrophotometry

This protocol provides a simpler and faster method for the quantification of **Disperse Yellow 163** in clear solutions without interfering substances.

4.2.1. Materials and Reagents

- Disperse Yellow 163 Reference Standard
- Spectrophotometric grade solvent (e.g., Acetone, Methanol, or Acetonitrile)
- Volumetric flasks (Class A)
- Pipettes (Class A)
- Quartz cuvettes
- 4.2.2. Instrumentation



UV-Vis Spectrophotometer

4.2.3. Procedure

- Determine λmax: Prepare a dilute solution of Disperse Yellow 163 in the chosen solvent.
 Scan the solution in the UV-Vis spectrophotometer from 200 to 800 nm to determine the wavelength of maximum absorbance (λmax).
- Prepare Standard Solutions: Prepare a series of standard solutions of Disperse Yellow 163
 in the chosen solvent, with concentrations bracketing the expected concentration of the
 sample.
- Construct Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration.
- Measure Sample Absorbance: Measure the absorbance of the unknown sample solution at λmax.
- Calculate Concentration: Determine the concentration of Disperse Yellow 163 in the sample using the equation of the line from the calibration curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept).

4.2.4. Data Presentation

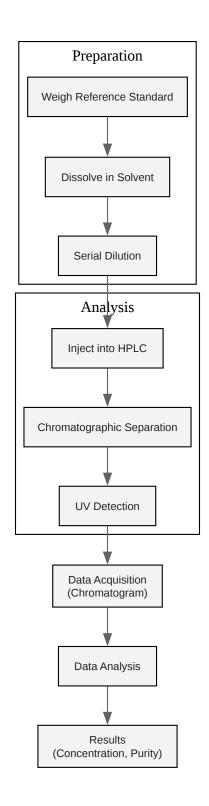
Concentration (μg/mL)	Absorbance at λmax
Standard 1	
Standard 2	_
Standard 3	
Standard 4	-
Standard 5	-
Sample	-

Note: The absorbance values are to be filled in with experimental data.



Visualizations

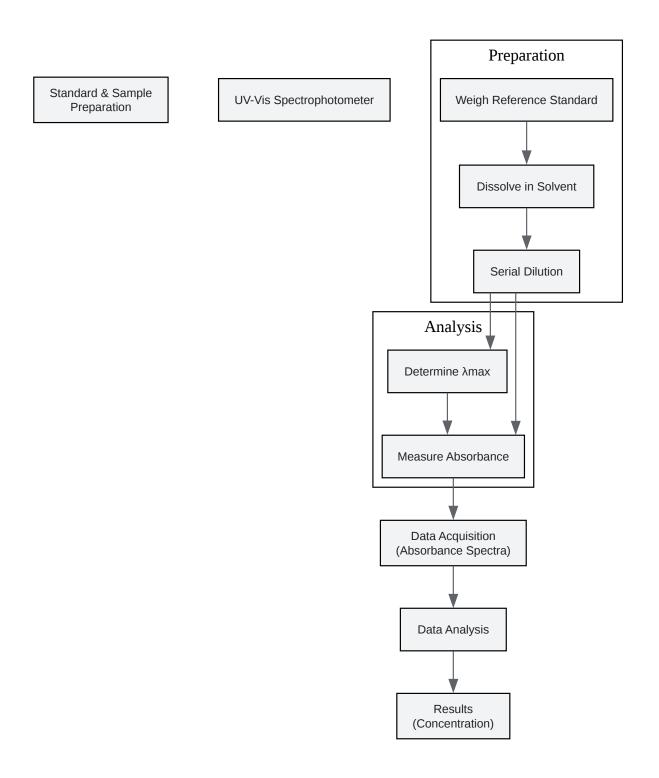
Standard & Sample Preparation HPLC System (Pump, Injector, Column, Detector)



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Caption: Workflow for HPLC analysis of **Disperse Yellow 163**.



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Caption: Workflow for UV-Vis spectrophotometric analysis.

Storage and Handling

Disperse Yellow 163 reference standard should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation.[7] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed when handling this chemical.

Disclaimer

The protocols provided in this document are intended as a general guide. It is the responsibility of the user to validate these methods for their specific application and instrumentation. All work should be conducted in a suitably equipped laboratory by trained personnel.

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